molecular formula C15H15N5O3S2 B12477089 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B12477089
M. Wt: 377.4 g/mol
InChI Key: XYDOLPIEZVUXQD-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a pyrimidine ring fused with a benzothiazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, including the formation of the pyrimidine and benzothiazole rings, followed by their coupling. Common reagents used in these reactions include diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The reaction conditions often involve refluxing in ethanol or dichloromethane with catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and perchloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyrimidine ring can be reduced to an amino group.

    Substitution: The amino group in the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This inhibition can lead to the disruption of cellular processes in rapidly dividing cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide apart is its unique combination of the pyrimidine and benzothiazole rings, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C15H15N5O3S2

Molecular Weight

377.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H15N5O3S2/c1-2-23-8-3-4-9-10(5-8)25-15(17-9)20-13(22)7-24-14-18-11(16)6-12(21)19-14/h3-6H,2,7H2,1H3,(H,17,20,22)(H3,16,18,19,21)

InChI Key

XYDOLPIEZVUXQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)N

Origin of Product

United States

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